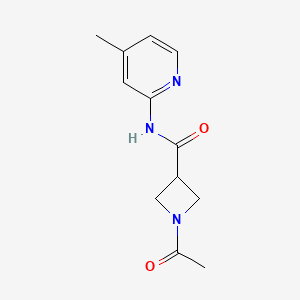

1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide” is a complex organic molecule that contains several functional groups. It has an azetidine ring, which is a four-membered cyclic amine, attached to a pyridine ring, which is a six-membered ring with one nitrogen atom . The acetyl group (CH3CO-) is attached to the nitrogen of the azetidine ring, and the carboxamide group (CONH2) is attached to the 3-position of the azetidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the azetidine and pyridine rings, which are both aromatic and contribute to the compound’s stability . The acetyl and carboxamide groups could also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar carboxamide group and the aromatic rings .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Design and Synthesis

The compound is a heterocyclic compound that features both azetidine and pyridine groups. These structural motifs are commonly found in pharmacologically active molecules. The azetidine ring, in particular, is known for its presence in beta-lactam antibiotics, which are crucial in fighting bacterial infections. The pyridine moiety is a versatile pharmacophore in drug design, often used to improve binding affinity and metabolic stability of therapeutic agents .

Agriculture: Agrochemical Development

In agriculture, similar nitrogen-containing heterocycles have been utilized in the development of agrochemicals. They serve as key frameworks for herbicides, pesticides, and fungicides. The structural rigidity and the potential for diverse functionalization make compounds like 1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide valuable for creating new formulations that can target specific pests or weeds without harming crops or the environment .

Material Science: Polymer Synthesis

Azetidine derivatives can act as monomers in polymer synthesis. Their ring strain and reactivity allow for the creation of polymers with unique properties, such as high thermal stability and resistance to chemicals. These polymers can be used in various applications, from coatings to advanced composite materials .

Electronics: Organic Semiconductors

The pyridine ring is a common component in organic semiconductors due to its ability to stabilize charge-transfer complexes. Compounds like 1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide could potentially be used in the development of organic light-emitting diodes (OLEDs) or as part of organic photovoltaic cells .

Biotechnology: Enzyme Inhibition

In biotechnological research, azetidine-containing compounds have been explored as enzyme inhibitors. They can mimic the transition states of biochemical reactions, thus serving as potent inhibitors for enzymes like proteases or transferases. This application is particularly relevant in the development of new treatments for diseases where enzyme regulation plays a critical role .

Environmental Science: Pollutant Capture and Conversion

The nitrogen heterocycles are also being studied for their ability to capture pollutants like carbon dioxide or heavy metals from the environment. Their incorporation into absorbent materials or catalysts can lead to more efficient methods of environmental cleanup and pollution control .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8-3-4-13-11(5-8)14-12(17)10-6-15(7-10)9(2)16/h3-5,10H,6-7H2,1-2H3,(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCZFIBBPKOWRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2CN(C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2792739.png)

![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,3-thiazole](/img/structure/B2792745.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2792747.png)

![N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-[(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethoxy]acetamide](/img/structure/B2792748.png)

![N-(3-methylbutyl)-2-[6-oxo-3-(pyrrolidin-1-ylcarbonyl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2792756.png)

![2-((2-chlorobenzyl)thio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2792757.png)

![2-phenyl-N-[3-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2792760.png)